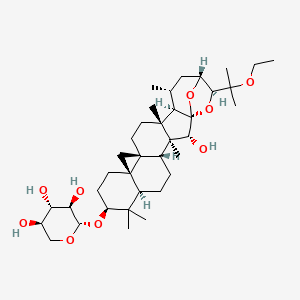

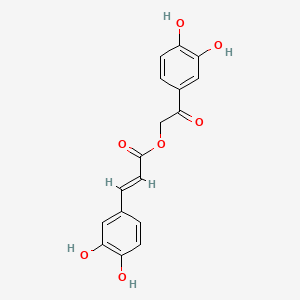

Phosphonic acid, p-((4-((4-hydroxy-3-(1-methylethyl)phenyl)methyl)-3,5-dimethylphenoxy)methyl)-

Overview

Description

Synthesis Analysis

The synthesis of phosphonic acids and their derivatives involves multiple strategies, often starting from simple phosphonates or through direct introduction of the phosphonic acid group into organic compounds. Acylphosphonic acids, for example, can be synthesized by demethylation of dimethyl acylphosphonates, with spectroscopic data supporting the identification of these compounds and the stability of the C–P bond in most conditions being notable. Various methodologies allow for the creation of these compounds, with the specific routes chosen based on the desired structural and functional attributes of the final product (Karaman et al., 1989).

Molecular Structure Analysis

The molecular structure of phosphonic acid derivatives is often elucidated using spectroscopic techniques, including NMR and IR spectroscopy. These analyses reveal intricate details about the bond lengths, preferred conformations, and electronic distributions within the molecule, which are critical for understanding the compound's reactivity and interactions. For instance, studies on acylphosphonic acids have provided insight into the stability and conformational preferences of these molecules, highlighting the significance of the phosphonic acid group in dictating molecular structure (Karaman et al., 1989).

Chemical Reactions and Properties

Phosphonic acid derivatives undergo a variety of chemical reactions, reflecting their versatile reactivity profile. The presence of the phosphonic acid group allows for nucleophilic attack, facilitating reactions with amines, borohydride, or hydroxylamine to yield various substituted products. These reactions are influenced by the electronic and steric properties of the phosphonic acid moiety, which can also participate in intramolecular hydrogen bonding, affecting the molecule's reactivity and stability (Karaman et al., 1989).

Physical Properties Analysis

The physical properties of phosphonic acid derivatives, such as solubility, melting point, and thermal stability, are directly related to their molecular structure. The presence of the phosphonic acid group significantly influences these properties by introducing polar characteristics and potential for hydrogen bonding, which can affect the compound's solubility in various solvents and its thermal behavior. Studies focusing on specific derivatives provide detailed insights into how these properties manifest in phosphonic acid compounds (Karaman et al., 1989).

Chemical Properties Analysis

Chemically, phosphonic acid derivatives exhibit a range of behaviors due to the acidity of the phosphonic acid group and its ability to form stable bonds with carbon and other elements. This acidity plays a crucial role in the compound's interactions and reactivity, particularly in the formation of salts and esters. The chemical stability of the C–P bond under various conditions also highlights the robust nature of these compounds, making them suitable for a wide range of applications beyond their inherent biological activity (Karaman et al., 1989).

Scientific Research Applications

MB07344 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the interactions of thyroid hormone receptor agonists with their targets . In biology, MB07344 is employed in research on lipid metabolism and thyroid hormone signaling pathways . In medicine, it has shown potential in the treatment of hyperlipidemia and nonalcoholic fatty liver disease . Additionally, MB07344 is used in the pharmaceutical industry for the development of new therapeutic agents targeting thyroid hormone receptors .

Mechanism of Action

MB07344 exerts its effects by binding to thyroid hormone receptor beta, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and energy homeostasis . Upon binding to the receptor, MB07344 activates the transcription of target genes, leading to increased lipid metabolism and reduced cholesterol levels . The compound’s high affinity for thyroid hormone receptor beta ensures selective activation of the receptor, minimizing off-target effects and enhancing therapeutic efficacy .

Safety and Hazards

Future Directions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MB07344 involves the preparation of a phosphonate-containing thyroid hormone receptor agonist. The compound is typically synthesized through a series of chemical reactions, including the formation of a phosphonate ester and subsequent hydrolysis to yield the final product . The synthetic route often involves the use of reagents such as dimethyl sulfate, sodium hydride, and various organic solvents under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of MB07344 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This includes precise control of temperature, pressure, and reaction time. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: MB07344 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving MB07344 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems .

Major Products Formed: The major products formed from the reactions involving MB07344 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various alkylated products .

Comparison with Similar Compounds

MB07344 is unique among thyroid hormone receptor agonists due to its high selectivity for thyroid hormone receptor beta and its potent cholesterol-lowering activity . Similar compounds include GC-1 (sobetirome), KB-2115 (eprotirome), and MGL-3196 (resmetirom). While these compounds also target thyroid hormone receptor beta, MB07344 stands out for its superior efficacy and safety profile in preclinical studies.

properties

IUPAC Name |

[4-[(4-hydroxy-3-propan-2-ylphenyl)methyl]-3,5-dimethylphenoxy]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25O5P/c1-12(2)17-9-15(5-6-19(17)20)10-18-13(3)7-16(8-14(18)4)24-11-25(21,22)23/h5-9,12,20H,10-11H2,1-4H3,(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXLLCKJKRYATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234495 | |

| Record name | MB-07344 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

852947-39-8 | |

| Record name | MB-07344 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852947398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MB-07344 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MB-07344 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1ZW9H43ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,9R,10R)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene;hydrochloride](/img/structure/B1258683.png)

![2-(8-methoxy-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide](/img/structure/B1258696.png)

![(7R,13R,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1258698.png)